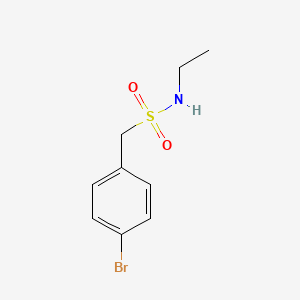

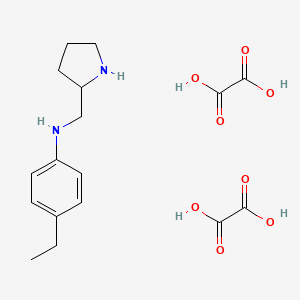

4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, the paper titled "Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline" discusses a secondary amine with a pyridinyl group and a chloro substituent, which shares structural similarities with the target compound .

Synthesis Analysis

The synthesis of related compounds involves stepwise reduction of imines, as seen in the synthesis of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which is obtained from the reduction of an imine with sodium borohydride . This method could potentially be adapted for the synthesis of "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" has been characterized using techniques such as FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction . For example, the title molecule in "N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline" assumes a specific conformation with dihedral angles between the rings, which could be relevant when analyzing the molecular structure of the target compound .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate". However, the platinum complex with 4-nitro-N-(pyridin-2-ylmethylidene)aniline demonstrates how such compounds can act as ligands in coordination chemistry, forming complexes with metals like platinum . This suggests that the target compound may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied using various analytical techniques. For instance, the crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provide insights into intermolecular interactions and theoretical calculations that correlate with experimental UV spectra . These methods could be applied to "4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate" to determine its properties.

科学的研究の応用

Synthesis and Characterization

Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands

Benzyl and ethyl groups were introduced to pyridine and aniline ligands in diiron(II) complexes to mimic the active site of soluble methane monooxygenase (MMOH). This study demonstrated the synthesis and characterization of these complexes, providing a foundation for understanding the oxygenation behavior of similar substituted aniline compounds (Carson & Lippard, 2006).

Efficient Synthesis of Pyrrolidinone Derivatives

A new method was developed for the synthesis of highly substituted pyrrolidinone derivatives through a three-component one-pot reaction involving aniline. This research underscores the importance of aniline derivatives in synthesizing complex organic compounds with potential biological and industrial applications (Ahankar et al., 2021).

Applications in Corrosion Inhibition and Catalysis

Corrosion Inhibition by Pyridine Derivatives

A study on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid highlights the utility of such compounds in protecting metals against corrosion. The mixed-type inhibition efficiency and adsorption behavior offer insights into the protective mechanisms of related aniline derivatives (Xu et al., 2015).

Copper-Catalyzed Synthesis of Indoline-2,3-diones

Research demonstrating a copper-catalyzed acylation of secondary anilines with ethyl glyoxalate to produce indoline-2,3-dione derivatives illustrates the catalytic potential of aniline derivatives in synthesizing valuable organic compounds with possible pharmaceutical applications (Liu et al., 2013).

特性

IUPAC Name |

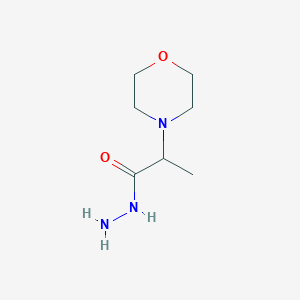

4-ethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2C2H2O4/c1-2-11-5-7-12(8-6-11)15-10-13-4-3-9-14-13;2*3-1(4)2(5)6/h5-8,13-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDROPXSPBVSLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)

![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)

![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)